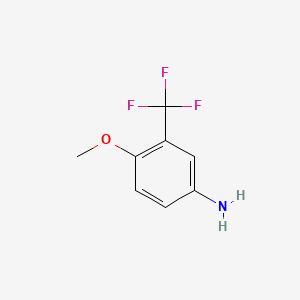

4-Methoxy-3-(trifluoromethyl)aniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-methoxy-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJCPOVTPNWVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344957 | |

| Record name | 4-methoxy-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-15-7 | |

| Record name | 4-methoxy-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-methoxybenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7)

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] The trifluoromethyl (–CF3) group, in particular, is prized for its ability to modulate key molecular properties such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced efficacy and improved pharmacokinetic profiles in bioactive molecules.[3] this compound, also known as 3-(Trifluoromethyl)-p-anisidine or 5-Amino-2-methoxybenzotrifluoride, is a fluorinated aniline derivative that has emerged as a critical and versatile building block in the synthesis of complex chemical entities.[4][5]

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, detailed synthesis protocols, reactivity, applications, and essential safety protocols, offering a comprehensive resource for its effective utilization in research and development.

Physicochemical and Structural Characteristics

This compound is a substituted anisidine that presents as a pale pink powder or crystalline solid at room temperature.[4] The presence of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group on the aniline ring creates a unique electronic environment that dictates its reactivity and utility as a synthetic intermediate.

Core Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 393-15-7 | [4][6][7] |

| Molecular Formula | C₈H₈F₃NO | [4][7][8] |

| Molecular Weight | 191.15 g/mol | [4][7][8] |

| Melting Point | 28 °C (some sources report 58-60 °C) | [4][6] |

| Boiling Point | 112 °C at 18 mmHg | [6] |

| Appearance | Pale pink powder/crystals | [4] |

| Purity | Typically >97% or >98% (GC) | [4][7] |

| Synonyms | 3-(Trifluoromethyl)-p-anisidine, 4-Amino-2-(trifluoromethyl)anisole, 5-Amino-2-methoxybenzotrifluoride | [4] |

Molecular Structure and Crystallography

The molecular structure of this compound has been elucidated by X-ray crystallography.[8][9] The molecule features a benzene ring with the methoxy group inclined at approximately 8.7° to the ring plane.[8][9] The crystal structure is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯F, N—H⋯N, and C—H⋯F interactions, which are crucial for the solid-state packing and stability of the compound.[8][9]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. ossila.com [ossila.com]

- 5. This compound | 393-15-7 [chemicalbook.com]

- 6. 393-15-7 | CAS DataBase [m.chemicalbook.com]

- 7. 393-15-7 5-Amino-2-methoxybenzotrifluoride AKSci Z0565 [aksci.com]

- 8. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-3-(trifluoromethyl)aniline, a key building block in modern medicinal chemistry. This document moves beyond a simple data sheet to offer insights into the practical application of this data in research and development, particularly in the context of drug discovery.

Introduction: The Strategic Importance of Fluorinated Anilines

This compound (CAS No. 393-15-7) belongs to a class of fluorinated organic compounds that have garnered significant attention in the pharmaceutical industry. The strategic incorporation of a trifluoromethyl (-CF3) group onto the aniline scaffold dramatically influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to enhanced drug efficacy, improved pharmacokinetic profiles, and reduced side effects. This guide will delve into the fundamental physicochemical characteristics that make this compound a valuable intermediate in the synthesis of a range of bioactive molecules, from pesticides to potent anti-cancer agents.[1][2]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic chemistry and drug development. The following sections detail the key parameters for this compound.

Structural and General Properties

A summary of the fundamental properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₈F₃NO | [3] |

| Molecular Weight | 191.15 g/mol | [3][4] |

| CAS Number | 393-15-7 | [3][4] |

| IUPAC Name | This compound | |

| Synonyms | 3-(Trifluoromethyl)-p-anisidine, 4-Amino-2-(trifluoromethyl)anisole, 5-Amino-2-methoxybenzotrifluoride | [1] |

| Appearance | Yellow to brown solid; Pale pink powder/crystals | [1][3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Diagram: Chemical Structure of this compound

Structure of this compound

Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical parameters for purification, handling, and reaction condition selection.

| Property | Value | Source(s) |

| Melting Point | 28 °C to 58-60 °C | [1][3] |

| Boiling Point | 112 °C (at unspecified pressure) | [3] |

The wide range reported for the melting point may be attributed to the presence of different crystalline forms or impurities. It is crucial for researchers to determine the melting point of their specific batch as a measure of purity.

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2 °C per minute and carefully observe the sample.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Density

| Property | Value | Source(s) |

| Density (Predicted) | 1.280 ± 0.06 g/cm³ | [3] |

This predicted value provides a useful estimate for calculations involving mass and volume.

Acidity and Basicity: pKa

The basicity of the aniline nitrogen is a key determinant of its reactivity.

| Property | Value | Source(s) |

| pKa (Predicted) | 3.98 ± 0.10 | [3] |

The electron-withdrawing trifluoromethyl group is expected to decrease the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa of its conjugate acid is ~4.6). This predicted pKa suggests that this compound is a weak base.

Solubility Profile

Expected Solubility:

-

High: In non-polar organic solvents such as toluene and hexane.

-

Moderate to High: In polar aprotic solvents like DMSO and DMF.

-

Moderate: In polar protic solvents like ethanol and methanol.

-

Low: In water.

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Spectroscopic and Structural Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound.

Mass Spectrometry

A reported mass spectrometry analysis shows a peak at m/z = 192, corresponding to the protonated molecule [M+H]⁺, which is consistent with the molecular weight of 191.15 g/mol .[6]

NMR and IR Spectroscopy

While a complete, publicly available dataset is not readily compiled, spectral data for closely related compounds are available and can provide an indication of the expected shifts and absorption bands. For instance, 1H, 13C, and 19F NMR data have been reported for various trifluoromethylated anilines.[7][8][9][10][11] Similarly, IR spectra for related compounds are also accessible.[12]

Crystal Structure

The solid-state structure of this compound has been determined by X-ray crystallography.[13]

| Parameter | Value | Source(s) |

| Crystal System | Orthorhombic | [13] |

| Space Group | P b c a | [13] |

| Unit Cell Dimensions | a = 5.4140(11) Å, b = 14.880(3) Å, c = 21.304(4) Å | [13] |

| Volume | 1716.3(6) ų | [13] |

| Z | 8 | [13] |

The crystal structure is stabilized by intermolecular N—H⋯F, N—H⋯N, and C—H⋯F hydrogen-bonding interactions. The methoxy group is inclined at an angle of 8.7(4)° to the benzene ring plane.[13]

Diagram: Crystal Packing Interaction

Intermolecular hydrogen bonding in the crystal lattice.

Applications in Drug Discovery and Synthesis

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds.

Synthesis of Nilotinib

A prominent example of its application is in the synthesis of Nilotinib (Tasigna®), a second-generation tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[14][15] In the synthesis of Nilotinib, this compound is a key precursor to the intermediate 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[16][17]

Diagram: Role in Nilotinib Synthesis

Synthetic pathway from the aniline to Nilotinib.

Precursor for Bioactive Heterocycles

This aniline derivative is also utilized in the synthesis of substituted bicyclic heterocycles, such as quinolines, benzotriazoles, and benzimidazoles, which have shown promising antitumor and antiviral activities.[1] It is also a known intermediate for the synthesis of antibacterial and antiparasitic quinoxaline-2,3-diamine derivatives.[6][18][19][20][21]

Safety and Handling

This compound is classified as toxic and an irritant. Appropriate safety precautions must be taken during handling.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The physicochemical properties of this compound underscore its significance as a versatile building block in medicinal chemistry. Its unique combination of a methoxy and a trifluoromethyl group on an aniline scaffold provides a valuable platform for the synthesis of complex and biologically active molecules. This guide has provided a detailed overview of its key properties, experimental methodologies for their determination, and its applications in drug discovery, offering a solid foundation for researchers and scientists working with this important compound.

References

- 1. ossila.com [ossila.com]

- 2. This compound , 98% , 393-15-7 - CookeChem [cookechem.com]

- 3. This compound | 393-15-7 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | 393-15-7 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum [chemicalbook.com]

- 9. 4-Methyl-3-(trifluoromethyl)aniline(65934-74-9) 19FNMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 15. Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib | Columbia Undergraduate Science Journal [journals.library.columbia.edu]

- 16. asianpubs.org [asianpubs.org]

- 17. US10000470B1 - Method for preparing nilotinib - Google Patents [patents.google.com]

- 18. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpda.org [ijpda.org]

- 20. researchgate.net [researchgate.net]

- 21. pharmacyjournal.in [pharmacyjournal.in]

An In-depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)aniline: Synthesis, Structure, and Applications

This guide provides a comprehensive technical overview of 4-Methoxy-3-(trifluoromethyl)aniline, a key fluorinated building block in the development of advanced materials, pharmaceuticals, and agrochemicals. We will delve into its molecular structure, physicochemical properties, synthesis protocols, and significant applications, offering field-proven insights for researchers and development professionals.

Introduction: The Significance of Fluorinated Anilines

The introduction of fluorine and fluorine-containing groups, such as the trifluoromethyl (CF₃) moiety, into organic molecules can dramatically alter their physical, chemical, and biological properties. Increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics are just a few of the benefits that make fluorinated compounds highly sought after in drug discovery and materials science. This compound, a substituted anisidine, is a prime example of a versatile intermediate that leverages these properties. Its unique substitution pattern—an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on an aniline core—creates a molecule with distinct reactivity and a wide range of potential applications.[1]

This guide will serve as a detailed resource, consolidating critical data and methodologies related to this important chemical entity.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and properties is fundamental to its application. This section details the key identifiers and physicochemical data for this compound.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 393-15-7 |

| Molecular Formula | C₈H₈F₃NO[2] |

| Molecular Weight | 191.15 g/mol [2] |

| Synonyms | 3-(Trifluoromethyl)-p-anisidine, 4-Amino-2-(trifluoromethyl)anisole, 5-Amino-2-methoxybenzotrifluoride |

Physicochemical Data

| Property | Value | Source |

| Appearance | Pale pink to yellow-brown solid/crystals | [1] |

| Melting Point | 58-60 °C | [1] |

| Boiling Point | 112 °C | ChemicalBook |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pbca | Biosynth |

Structural Elucidation: A Look at the Crystal Structure

The precise three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography.[2] The analysis reveals an orthorhombic crystal system.[2] A key structural feature is that the methoxy group is slightly out of the plane of the benzene ring, inclined at an angle of 8.7(4)°.[2] The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯F, N—H⋯N, and C—H⋯F interactions, which are crucial for the stability of the solid-state structure.[2]

Synthesis Methodologies

The synthesis of this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Below are two common and reliable synthetic pathways.

Method 1: Methylation of 4-Amino-2-(trifluoromethyl)phenol

This method involves the O-methylation of a substituted phenol. The causality here is the acidic nature of the phenolic proton, which can be readily removed by a suitable base, like sodium hydride, to form a nucleophilic phenoxide. This phenoxide then undergoes a Williamson ether synthesis with an electrophilic methyl source, such as iodomethane.

Experimental Protocol:

-

Preparation: In a flask equipped with a magnetic stirrer and under an inert atmosphere, suspend sodium hydride (0.33 g, 13.6 mmol) in anhydrous dichloromethane (20 ml) and cool the suspension in an ice bath.

-

Addition of Phenol: Slowly add a solution of 4-amino-2-(trifluoromethyl)phenol (2 g, 11.3 mmol) in dichloromethane (20 ml) to the cooled suspension.

-

Stirring: Allow the reaction mixture to stir for 6 hours at 0 °C.

-

Methylation: Add iodomethane (4.8 g, 33.9 mmol) dropwise to the reaction mixture over 1 hour.

-

Reaction Completion: Remove the ice bath and continue stirring at room temperature for 48 hours.

-

Work-up: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The product can be further purified by recrystallization from ethanol.[2]

Method 2: Reduction of 2-Methoxy-5-nitrobenzotrifluoride

This alternative route is a classic example of nitro group reduction, a fundamental transformation in aromatic chemistry. The starting material, 2-Methoxy-5-nitrobenzotrifluoride, is subjected to catalytic hydrogenation. The palladium on carbon (Pd/C) catalyst facilitates the addition of hydrogen across the nitro group, reducing it to the corresponding amine. This method is often preferred for its high yield and clean reaction profile.

Experimental Protocol:

-

Preparation: Dissolve 2-methoxy-5-nitrobenzotrifluoride (5.08 g, 23.0 mmol) in methanol (200 mL) in a suitable reaction vessel.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (250 mg, 50% wet with water) to the solution.

-

Hydrogenation: Stir the reaction mixture under an atmosphere of hydrogen (atmospheric pressure) at room temperature for 3.5 hours.

-

Catalyst Removal: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Isolation: Concentrate the filtrate to dryness under reduced pressure to obtain this compound.[3] A reported yield for this method is essentially quantitative (100%).[3]

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques. Below is a summary of expected data.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 6.5-7.5 ppm), a singlet for the methoxy protons (~3.8 ppm), and a broad singlet for the amine protons (~3.5-4.5 ppm, exchangeable with D₂O). The aromatic signals will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon (~55-60 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling, ~120-130 ppm). |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (~2850-3100 cm⁻¹), C=C stretching of the aromatic ring (~1500-1600 cm⁻¹), C-O stretching of the ether (~1250 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z 191.15. In electrospray ionization (ESI) in positive mode, the [M+H]⁺ adduct is often observed at m/z 192.[3] |

Applications in Research and Development

This compound is a valuable building block due to the strategic placement of its functional groups, which allows for diverse chemical transformations.

Agrochemicals

This compound is a key intermediate in the synthesis of certain trifluoromethyl-containing phthalic acid diamides, which have been identified as effective pesticides.[2] The presence of the trifluoromethyl group can enhance the biological activity and stability of the final pesticide molecule.

Pharmaceuticals

In the pharmaceutical industry, this aniline derivative is used in the synthesis of a variety of heterocyclic compounds.[1]

-

Antibacterial and Antiparasitic Agents: It serves as a precursor for quinoxaline-2,3-diamine derivatives, which have shown promise as antibacterial and antiparasitic agents.[3]

-

Antitumor and Antiviral Compounds: It is also utilized in the synthesis of substituted bicyclic heterocycles such as quinolines, benzotriazoles, and benzimidazoles.[1] These classes of compounds are of significant interest for their potential antitumor and antiviral activities.[1]

The lipophilic nature of the CF₃ group can improve the ability of these drug candidates to cross cell membranes, a critical factor for bioavailability.

Conclusion

This compound is a fluorinated intermediate of significant value to the chemical and pharmaceutical industries. Its synthesis is well-established, and its unique electronic and structural properties make it an attractive starting material for a wide range of target molecules. The insights provided in this guide, from its fundamental physicochemical properties and crystal structure to detailed synthesis protocols and key applications, are intended to empower researchers and developers to effectively utilize this compound in their work. As the demand for advanced, high-performance molecules continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

A Comprehensive Spectroscopic Guide to 4-Methoxy-3-(trifluoromethyl)aniline

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 4-Methoxy-3-(trifluoromethyl)aniline (CAS No. 393-15-7), a key intermediate in the synthesis of novel pharmaceutical compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By combining experimental data with theoretical predictions based on analogous structures, this guide serves as a practical reference for the characterization and quality control of this important chemical entity.

Introduction: The Significance of this compound

This compound is a substituted aniline that incorporates both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group. This unique electronic arrangement makes it a valuable building block in medicinal chemistry, particularly for the synthesis of bioactive molecules. The compound's molecular formula is C₈H₈F₃NO, and its molecular weight is 191.15 g/mol .[3] The structural integrity and purity of this intermediate are paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Therefore, a thorough understanding of its spectroscopic signature is essential for researchers. The definitive structure of the molecule has been confirmed by crystal structure analysis.

Experimental and Predicted Spectroscopic Data

The following sections detail the expected and experimentally observed spectroscopic data for this compound. Due to the limited availability of publicly accessible experimental spectra, predictions are based on established spectroscopic principles and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the structure of this compound.

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Protocol:

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1 s

-

Pulse width: 30°

-

Spectral width: -2 to 10 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation delay: 2 s

-

Pulse program: Proton-decoupled.

-

Spectral width: 0 to 200 ppm

-

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| H-5 | ~6.9 - 7.1 | d | 1H | J ≈ 8.5 |

| H-2 | ~6.8 - 7.0 | d | 1H | J ≈ 2.5 |

| H-6 | ~6.6 - 6.8 | dd | 1H | J ≈ 8.5, 2.5 |

| -NH₂ | ~3.5 - 4.5 (broad) | s | 2H | - |

| -OCH₃ | ~3.8 | s | 3H | - |

Note: The chemical shift of the -NH₂ protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Interpretation:

-

The aromatic region will display signals for the three protons on the benzene ring. The proton at position 5 (H-5), which is ortho to the methoxy group, is expected to be a doublet. The proton at position 2 (H-2), adjacent to the trifluoromethyl group, will also likely appear as a doublet. The proton at position 6 (H-6), which is coupled to both H-5 and H-2, should present as a doublet of doublets.

-

The methoxy group (-OCH₃) will give rise to a sharp singlet, integrating to three protons, in the upfield region of the aromatic spectrum.

-

The amine protons (-NH₂) are expected to appear as a broad singlet due to quadrupolar broadening from the nitrogen atom and proton exchange. Its chemical shift is highly variable.

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 2. The presence of the trifluoromethyl group will cause splitting of the signal for the carbon to which it is attached (C-3) and potentially the adjacent carbons due to C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-4 (C-O) | ~145 - 150 | s |

| C-1 (C-N) | ~140 - 145 | s |

| C-3 (C-CF₃) | ~125 - 130 | q (quartet) |

| CF₃ | ~120 - 125 | q (quartet) |

| C-5 | ~115 - 120 | s |

| C-2 | ~110 - 115 | s |

| C-6 | ~105 - 110 | s |

| -OCH₃ | ~55 - 60 | s |

Interpretation:

-

The carbon atoms attached to the electronegative oxygen (C-4) and nitrogen (C-1) atoms will be the most downfield in the aromatic region.

-

The carbon atom bonded to the trifluoromethyl group (C-3) will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet.

-

The remaining aromatic carbons (C-2, C-5, and C-6) will appear as singlets at higher field strengths.

-

The methoxy carbon (-OCH₃) will be observed as a singlet in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the aromatic ring and the methyl group, the C-O bond of the ether, and the C-F bonds of the trifluoromethyl group.

Protocol:

-

Sample Preparation: The spectrum can be obtained using a neat sample (if liquid at room temperature) as a thin film between two KBr plates or by preparing a KBr pellet for a solid sample. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: The spectrum should be recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or KBr for a pellet) should be recorded and subtracted from the sample spectrum.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Methyl) | Stretch | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretch | 1500 - 1600 | Medium-Strong |

| N-H | Bend | 1600 - 1650 | Medium |

| C-O (Aryl Ether) | Stretch | 1200 - 1275 | Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

Interpretation:

-

The N-H stretching region is expected to show two distinct bands, characteristic of a primary amine.

-

The presence of both aromatic and aliphatic C-H stretches will be evident.

-

Strong absorptions corresponding to the C-O stretching of the aryl ether and the C-F stretching of the trifluoromethyl group will be prominent features of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Protocol:

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound, typically yielding the protonated molecule [M+H]⁺.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused into the mass spectrometer.

Experimental Data:

A synthesis of this compound reported a mass spectrometry result of m/z = 192, corresponding to the protonated molecule [M+H]⁺.[1]

Predicted Fragmentation Pattern:

Upon fragmentation, the molecular ion is expected to undergo characteristic losses. A plausible fragmentation pathway is illustrated below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment | Interpretation |

| 191 | [M]⁺ | Molecular Ion |

| 176 | [M - CH₃]⁺ | Loss of a methyl radical |

| 162 | [M - CHO]⁺ | Loss of a formyl radical |

| 122 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical |

Visualization of Molecular Structure and Spectroscopic Logic

Visual aids are instrumental in understanding the relationships between the molecular structure and the resulting spectroscopic data.

Molecular Structure

The structure of this compound, with atom numbering for NMR assignments, is shown below.

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Workflow

The following diagram illustrates a potential fragmentation pathway for this compound in a mass spectrometer.

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic data for this compound. By integrating predicted NMR and IR data with experimental mass spectrometry findings, a complete spectral profile of this important pharmaceutical intermediate has been established. The detailed methodologies and interpretations presented herein serve as a valuable resource for researchers and scientists, ensuring the accurate identification and quality assessment of this compound in a laboratory setting.

References

A Senior Application Scientist's Guide to 4-Methoxy-3-(trifluoromethyl)aniline: Synthesis, Properties, and Core Applications

This technical guide provides an in-depth analysis of 4-Methoxy-3-(trifluoromethyl)aniline, a key fluorinated building block. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the significance of its structural properties, and its versatile applications in high-value sectors such as pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and drug development professionals who require a practical, field-proven understanding of this important chemical intermediate.

Core Physicochemical and Structural Profile

This compound, also known as 5-Amino-2-methoxybenzotrifluoride, is a substituted anisidine derivative.[1] The strategic placement of an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group on the aniline ring creates a unique electronic environment. This substitution pattern is not accidental; it is designed to modulate the reactivity, lipophilicity, and metabolic stability of larger molecules synthesized from it, a crucial strategy in modern drug design.[2][3]

The trifluoromethyl (-CF3) group, in particular, is a cornerstone of medicinal chemistry. Its high electronegativity and steric bulk can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can aid in cell membrane permeability.[3]

Key Properties Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 393-15-7 | [1] |

| Molecular Formula | C₈H₈F₃NO | [4][5] |

| Molecular Weight | 191.15 g/mol | [1][5] |

| Appearance | Pale pink to yellow or brown powder/crystals | [1][6] |

| Melting Point | 28 °C - 60 °C (range varies by purity) | [1][6] |

| Boiling Point | 112 °C at 18 mmHg | [6] |

| IUPAC Name | This compound | |

| Synonyms | 5-Amino-2-methoxybenzotrifluoride, 3-(Trifluoromethyl)-p-anisidine, 4-Amino-2-(trifluoromethyl)anisole | [1] |

Structural Characteristics

Crystallographic studies reveal that this compound has an orthorhombic crystal structure.[4][7] The methoxy group is slightly inclined to the plane of the benzene ring.[4][7] The crystal lattice is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯F, N—H⋯N, and C—H⋯F interactions, which influence the compound's solid-state properties like its melting point and solubility.[4][7]

Caption: Chemical Structure of this compound.

Validated Synthesis Methodologies

The synthesis of this compound is typically achieved via two robust and scalable pathways. The choice of method often depends on the availability and cost of the starting materials.

Method A: Catalytic Hydrogenation of a Nitro Precursor

This is a widely used industrial method, valued for its high yield and clean reaction profile. The logic here is the straightforward reduction of a nitro group to an amine, a fundamental transformation in organic chemistry.

Starting Material: 2-Methoxy-5-nitrobenzotrifluoride Core Principle: The nitro group is selectively reduced using a palladium-on-carbon (Pd-C) catalyst under a hydrogen atmosphere. The catalyst provides a surface for the reaction, facilitating the cleavage of N-O bonds and the formation of N-H bonds.

Step-by-Step Protocol:

-

Dissolve 2-methoxy-5-nitrobenzotrifluoride (e.g., 5.08 g, 23.0 mmol) in a suitable solvent such as methanol (200 mL).[8]

-

Add a catalytic amount of 10% Pd-C (e.g., 250 mg, 50% wet with water) to the solution.[8]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (atmospheric pressure is often sufficient) at room temperature.[8]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or mass spectrometry. The reaction is typically complete within 3-4 hours.[8]

-

Upon completion, remove the catalyst by filtration through a pad of diatomaceous earth (Celite).[8]

-

Concentrate the filtrate under reduced pressure to yield this compound, often in quantitative yield.[8]

Caption: Workflow for Synthesis via Catalytic Hydrogenation.

Method B: O-Methylation of a Phenolic Precursor

This alternative route builds the molecule by adding the methoxy group to a pre-existing trifluoromethylated aminophenol. This pathway is particularly useful if 4-amino-2-(trifluoromethyl)phenol is a more readily available starting material.

Starting Material: 4-Amino-2-(trifluoromethyl)phenol Core Principle: This is a classic Williamson ether synthesis. A strong base (sodium hydride) is used to deprotonate the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This ion then attacks an electrophilic methyl source (iodomethane) to form the methoxy group.

Step-by-Step Protocol:

-

Prepare a solution of sodium hydride (NaH) (e.g., 0.33 g, 13.6 mmol) in an anhydrous solvent like dichloromethane (20 mL) in an ice bath.[4][7]

-

Slowly add a solution of 4-amino-2-(trifluoromethyl)phenol (e.g., 2 g, 11.3 mmol) in dichloromethane to the NaH suspension.[4][7]

-

Allow the mixture to stir for several hours (e.g., 6 hours) to ensure complete deprotonation.[4][7]

-

Slowly add iodomethane (e.g., 4.8 g, 33.9 mmol) to the reaction mixture over 1 hour.[4][7]

-

Allow the reaction to stir at room temperature for an extended period (e.g., 48 hours) to ensure complete methylation.[4][7]

-

Evaporate the solvent on a rotary evaporator to yield the crude product.[4][7]

-

The final product can be purified by recrystallization, for instance, from ethanol.[4][7]

High-Impact Applications in Chemical Development

The utility of this compound stems from its identity as a "scaffold" or "building block." Its multiple functional groups provide handles for synthetic chemists to construct more complex and valuable molecules.[1]

Pharmaceutical Synthesis

This is arguably the most significant area of application. The compound is a key precursor for various heterocyclic systems known to possess potent biological activity.

-

Antitumor and Antiviral Agents: It is used to synthesize substituted bicyclic heterocycles like quinolines, benzotriazoles, and benzimidazoles. These molecular frameworks are prevalent in active pharmaceutical ingredients (APIs) with demonstrated antitumor and antiviral properties.[1]

-

Antibacterial and Antiparasitic Drugs: The molecule serves as a pharmaceutical intermediate for quinoxaline-2,3-diamine derivatives, which have been investigated for their antibacterial and antiparasitic effects.[5][8]

-

Context in Modern Drug Discovery: The trifluoromethylaniline moiety is critical in numerous FDA-approved drugs. For example, the related compound 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a key component in the synthesis of Sorafenib, a kinase inhibitor used to treat cancer.[3] Similarly, 4-Nitro-3-(trifluoromethyl)aniline is a direct precursor to the anti-androgen drug Flutamide, used in prostate cancer therapy.[9] This underscores the proven value of this chemical motif in developing successful therapeutics.

Caption: Key Application Pathways for the Title Compound.

Agrochemical Synthesis

The compound is a documented intermediate in the production of trifluoromethyl-containing phthalic acid diamides. These molecules are recognized as effective pesticides, demonstrating the relevance of this building block beyond medicine.[4][7]

Safety, Handling, and Storage Protocols

As with any active chemical reagent, adherence to strict safety protocols is non-negotiable. This compound is classified as harmful and an irritant.

GHS Hazard Information

| Hazard Code | Statement | Source(s) |

| GHS07 | Warning Pictogram | [10] |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [10] |

| H315 | Causes skin irritation. | [10][11] |

| H319 | Causes serious eye irritation. | [10][11] |

| H335 | May cause respiratory irritation. | [10][11] |

| H412 | Harmful to aquatic life with long lasting effects. | [10] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA or EN166 standards.[11]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[11]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

-

Hygiene: Wash hands thoroughly after handling. Keep away from food and drink.[10]

Storage Conditions

To ensure the long-term integrity of the compound, store it under the following conditions:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

-

Store in a dark place to protect from light.[6]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]

Conclusion

This compound is more than just a catalog chemical; it is a versatile and enabling tool for innovation in the life sciences. Its carefully designed structure provides a reliable starting point for the synthesis of complex molecules with significant biological activity. A thorough understanding of its properties, synthesis routes, and handling requirements allows researchers and development professionals to leverage its full potential safely and effectively, driving forward the discovery of new medicines and crop protection agents.

References

- 1. ossila.com [ossila.com]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound , 98% , 393-15-7 - CookeChem [cookechem.com]

- 6. This compound | 393-15-7 [m.chemicalbook.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. This compound | 393-15-7 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. fishersci.com [fishersci.com]

Commercial suppliers of 4-Methoxy-3-(trifluoromethyl)aniline

An In-depth Technical Guide to the Commercial Sourcing of 4-Methoxy-3-(trifluoromethyl)aniline for Scientific Research and Drug Development

Introduction

This compound, a fluorinated aniline derivative, serves as a critical building block in modern medicinal chemistry and materials science. Its unique electronic and structural properties, imparted by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a versatile precursor for a range of complex molecules. It is particularly valued as a key intermediate in the synthesis of novel pharmaceutical agents, including antitumor and antiviral compounds, as well as agrochemicals like pesticides.[1][2][3]

This guide provides researchers, chemists, and procurement specialists in the drug development sector with a comprehensive technical overview of the commercial landscape for this compound. It moves beyond a simple supplier list to offer insights into quality specifications, essential analytical validation techniques, and a robust framework for supplier evaluation, ensuring the integrity and success of your research and development endeavors.

Chemical & Physical Profile

A foundational understanding of the compound's properties is essential for its correct application, handling, and analysis.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 4-Amino-2-methoxybenzotrifluoride | [4] |

| CAS Number | 393-15-7 | [1][5] |

| Molecular Formula | C₈H₈F₃NO | [6] |

| Molecular Weight | 191.15 g/mol | [5] |

| Appearance | Solid | |

| Purity (Typical) | ≥97% to 98% | [1][2][5] |

| Storage | Store at room temperature in a dark place under an inert atmosphere. | |

| InChI Key | CQJCPOVTPNWVBW-UHFFFAOYSA-N |

Commercial Landscape and Key Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from large global distributors to specialized niche manufacturers. The choice of supplier often depends on the required scale (milligrams for initial research vs. kilograms for process development), purity specifications, and the level of documentation required (e.g., basic Certificate of Analysis vs. full GMP batch records).

Below is a comparative overview of several prominent commercial sources.

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | 98% (via Ambeed) | Global distributor with extensive documentation and support. |

| Biosynth | Not specified | Offers the compound for pharmaceutical testing and provides analytical services. |

| Ossila | >97% | Focuses on materials for organic electronics and research, highlighting its use as a building block.[1] |

| Santa Cruz Biotechnology | ≥97% | Well-known supplier for life science research chemicals.[5] |

| Cooke Chemical | 98% | Notes its use as a pharmaceutical intermediate for antibacterial and antiparasitic derivatives.[2] |

| BLD Pharm | Not specified | A supplier of organic building blocks for R&D.[7] |

| Oakwood Chemical | Not specified | US-based manufacturer and supplier of fluorine compounds and other intermediates.[6] |

| Apollo Scientific | Not specified | UK-based manufacturer and distributor of research chemicals.[8] |

Quality Specifications & Analytical Characterization

For drug development professionals, ensuring the purity and identity of a starting material is non-negotiable. The primary quality attribute for this compound is its purity, typically assessed by HPLC or GC, with a common specification of >97% or >98%.

However, a simple percentage is insufficient. A thorough characterization must also consider the impurity profile. Potential impurities can include:

-

Positional Isomers : Isomers such as 3-methoxy-4-(trifluoromethyl)aniline or other regioisomers can arise during synthesis and may be difficult to separate.[9]

-

Starting Materials : Residual unreacted precursors, such as 2-methoxy-5-nitrobenzotrifluoride, may be present.[4]

-

Solvents and Reagents : Residual solvents from purification or side-products from the reaction.

Key Analytical Methodologies

The validation of this compound relies on a suite of orthogonal analytical techniques. Each method provides a different piece of the puzzle, and together they confirm the material's identity, purity, and quality.[10]

| Technique | Purpose | Key Insights Provided |

| HPLC-UV | Purity & Quantification | The primary workhorse for purity assessment. It separates the main compound from non-volatile impurities. The area percent of the main peak provides the purity value. |

| GC-MS | Impurity ID & Volatiles | Ideal for identifying and quantifying volatile impurities, including residual solvents and positional isomers. The mass spectrometer provides structural information for impurity identification.[9][10] |

| ¹H and ¹⁹F NMR | Structural Confirmation | Unambiguously confirms the chemical structure. ¹H NMR verifies the aromatic and methoxy protons, while ¹⁹F NMR confirms the presence and environment of the -CF₃ group. |

| FTIR | Functional Group ID | Provides confirmation of key functional groups (e.g., N-H stretches for the amine, C-O for the ether, C-F for the trifluoromethyl group). |

Procurement and Supplier Qualification

Selecting the right supplier is a critical process that balances cost, quality, and reliability. A systematic approach to qualification is essential to mitigate risks in the supply chain.

Workflow for New Supplier Qualification

The following diagram outlines a robust, multi-step process for vetting and approving a new supplier for a critical raw material like this compound.

Caption: A multi-phase workflow for qualifying a new chemical supplier.

Experimental Protocol: Incoming Material Quality Control

This protocol outlines the essential steps for an internal QC check upon receiving a new batch of this compound.

Objective: To verify the identity and purity of the received material against the supplier's Certificate of Analysis (CoA) and internal specifications.

Methodology:

-

Documentation Review:

-

Confirm the product name, CAS number, and batch number on the container match the CoA and purchase order.

-

Review the supplier's CoA, noting the reported purity and the analytical methods used.

-

-

Physical Inspection:

-

Visually inspect the material for expected color and form (e.g., white to off-white solid). Note any discrepancies.

-

-

Identity Confirmation (FTIR & NMR):

-

Acquire an FTIR spectrum and compare it to a reference standard or literature data. Key peaks for N-H, C-O, and C-F bonds should be present.

-

Prepare a sample for ¹H NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Confirm the chemical shifts and integration correspond to the structure.

-

-

Purity Analysis (HPLC):

-

Develop or use a standard HPLC method (e.g., C18 column with a water/acetonitrile mobile phase).

-

Run the sample and calculate the area percent purity. The result should be within the specified limits (e.g., ≥98.0%).

-

-

-

If all results conform to the specifications, release the material for use.

-

If any discrepancies are found, quarantine the material and initiate an out-of-specification (OOS) investigation.

-

Caption: Standard workflow for incoming raw material quality control.

Safe Handling and Storage

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

-

Hazard Classification: The compound is harmful if swallowed, inhaled, or in contact with skin.[11] It causes skin and serious eye irritation and may cause respiratory irritation.[11] The GHS signal word is "Danger".

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11] Work should be conducted in a well-ventilated fume hood to avoid inhalation.[11]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[11] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling the material.[11]

References

- 1. ossila.com [ossila.com]

- 2. This compound , 98% , 393-15-7 - CookeChem [cookechem.com]

- 3. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 393-15-7 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound [oakwoodchemical.com]

- 7. 393-15-7|this compound|BLD Pharm [bldpharm.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. tsijournals.com [tsijournals.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling of 4-Methoxy-3-(trifluoromethyl)aniline

Prepared by: Gemini, Senior Application Scientist

Introduction: 4-Methoxy-3-(trifluoromethyl)aniline, a fluorinated anisidine derivative, is a key building block in medicinal chemistry and drug discovery, particularly in the synthesis of novel heterocyclic compounds with potential therapeutic activities.[1][2] Its utility, however, is matched by a significant hazard profile that necessitates a thorough understanding and strict adherence to safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound responsibly, ensuring both personal safety and experimental integrity. The protocols outlined herein are designed as self-validating systems, emphasizing the causality behind each safety measure to foster a proactive safety culture in the laboratory.

Section 1: Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is the clear identification of the substance and its physical characteristics. These properties influence storage, handling, and emergency response procedures.

| Property | Value | Source |

| Chemical Name | This compound | [1][3][4] |

| Synonyms | 5-Amino-2-methoxybenzotrifluoride | [3] |

| CAS Number | 393-15-7 | [3][4] |

| Molecular Formula | C8H8F3NO | [3] |

| Molecular Weight | 191.15 g/mol | [5] |

| Appearance | Yellow to brown solid | [5] |

| Melting Point | 28 °C | [5] |

| Boiling Point | 112 °C | [5] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere |

Section 2: Hazard Identification and GHS Classification

Understanding the specific hazards associated with this compound is critical, as this knowledge forms the basis for all safety precautions. The compound is classified under the Globally Harmonized System (GHS) with multiple significant hazards.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[3][6] |

| Acute Toxicity, Dermal (Category 4) | GHS07 (Exclamation Mark) | Warning | H312: Harmful in contact with skin.[3] |

| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[3][6] |

| Serious Eye Damage/Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[3][6] |

| Acute Toxicity, Inhalation (Category 4) | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled.[3] |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[3][6] |

| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) | (None) | (None) | H412: Harmful to aquatic life with long lasting effects.[3] |

Note: Some sources may use the signal word "Danger" and indicate more severe hazards such as "Fatal in contact with skin" (H310) or "Toxic if inhaled" (H331).[7] It is imperative to consult the specific Safety Data Sheet (SDS) from the vendor for the most accurate and up-to-date hazard information.

Section 3: Core Principles of Safe Handling

A multi-layered approach to safety, beginning with engineering controls and supplemented by rigorous personal protective equipment (PPE) protocols, is essential.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard. Their proper use is not optional but a fundamental requirement.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8] This is a critical measure to prevent exposure to its vapors, which are harmful if inhaled and can cause respiratory irritation.[3][4]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the general workspace.[6]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[4] Their proximity is crucial for immediate decontamination in the event of accidental contact, which is a significant risk given the compound's skin and eye irritation properties.[3][6]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

PPE provides the final barrier between the researcher and the chemical. The selection and use of appropriate PPE are dictated by the compound's specific hazards.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[9] This is paramount as the substance is harmful and potentially fatal upon skin contact.[3][7]

-

Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory to prevent contact with splashes or solid particles.[7][9] Given the risk of serious eye irritation, this is a critical safety requirement.[3][6]

-

Skin and Body Protection: A lab coat must be worn and kept fully fastened. Consider wearing additional protective clothing, such as aprons or sleeves, for larger-scale work.[7] Contaminated clothing must be removed immediately and decontaminated before reuse.[6]

-

Respiratory Protection: For situations where engineering controls may not be sufficient (e.g., a large spill), a NIOSH-approved respirator with an appropriate cartridge is necessary.[4][9]

Caption: PPE Donning and Doffing Workflow.

Section 4: Standard Operating Procedures (SOPs)

General Laboratory Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned correctly, and emergency equipment is accessible.

-

Weighing: Tare a suitable container inside the fume hood. Carefully transfer the solid compound to the container, minimizing the creation of dust.

-

Transfer: If transferring the solid or a solution, use appropriate tools (spatulas, pipettes) to avoid spills.

-

Housekeeping: Clean any minor residues from the work surface immediately using a damp cloth (to be disposed of as hazardous waste).

-

Post-Handling: Securely close the primary container. Decontaminate handling tools. Properly doff PPE and wash hands thoroughly with soap and water.[6][9]

Storage and Incompatibility

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6] The storage area should be locked to restrict access.[6][7] Keep away from light and store under an inert atmosphere for long-term stability.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[8] Contact with these substances can lead to vigorous, potentially hazardous reactions.

Section 5: Emergency Response Protocols

A clear and rehearsed emergency plan is the hallmark of a trustworthy and safe laboratory environment.

Accidental Exposure: First Aid

The immediate response to an exposure is critical to minimizing harm.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[4][7][10]

-

Skin Contact: Instantly remove all contaminated clothing.[7] Flush the affected skin area with copious amounts of water and soap for at least 15 minutes.[4][11] Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[6] It is imperative to get medical attention from an ophthalmologist immediately.

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[8] Call a poison control center or a physician for guidance immediately.[8]

Spill Management Protocol

A swift and correct response can prevent a minor spill from escalating into a major incident.

-

Evacuate & Alert: Immediately alert personnel in the vicinity. For major spills, evacuate the area and contact emergency services.[6]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Control Ignition Sources: Remove all sources of heat, sparks, or flames from the area.[6]

-

Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or earth to contain the spill.[6] Work from the outside of the spill inward to prevent spreading.[12]

-

Cleanup: Carefully sweep or scoop the absorbed material into a suitable, clearly labeled container for hazardous waste disposal.[4][6]

-

Decontamination: Clean the spill area with a mild detergent and water, collecting the cleaning materials for hazardous waste disposal.[12]

-

Post-Cleanup: Launder all contaminated protective clothing before reuse.[6]

Caption: Emergency Spill Response Workflow.

Section 6: Waste Disposal

All waste materials contaminated with this compound, including the chemical itself, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[6] Disposal must be conducted through an authorized waste disposal company in strict accordance with all local, regional, and national regulations.[4][6] Do not dispose of this chemical into drains or the environment.[4]

Conclusion

This compound is an indispensable tool for chemical synthesis in the pharmaceutical sciences. However, its significant toxicological profile demands the highest level of respect and care. By understanding the causality behind each safety protocol—from the necessity of a fume hood due to inhalation toxicity to the urgency of immediate irrigation for eye contact—researchers can create a robust and self-validating system of safety. Adherence to the principles and procedures outlined in this guide will empower professionals to utilize this compound effectively while ensuring the protection of themselves, their colleagues, and the environment.

References

- 1. ossila.com [ossila.com]

- 2. This compound | 393-15-7 [chemicalbook.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 393-15-7 [m.chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. ehs.unm.edu [ehs.unm.edu]

Reactivity profile of 4-Methoxy-3-(trifluoromethyl)aniline

An In-Depth Technical Guide to the Reactivity Profile of 4-Methoxy-3-(trifluoromethyl)aniline

Introduction: Unveiling a Key Synthetic Building Block

This compound, a substituted aniline carrying both a strongly electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, presents a fascinating case study in chemical reactivity. This unique electronic arrangement makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules.[1] Its applications span the development of advanced agrochemicals, such as pesticides, and the synthesis of active pharmaceutical ingredients (APIs) with potential antitumor and antiviral properties.[1][2][3] This guide provides an in-depth exploration of its synthesis, electronic properties, and characteristic reactions, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Characteristics

This compound is typically a pale pink powder or crystalline solid at room temperature.[1] The molecule's structure has been characterized by X-ray crystallography, revealing an orthorhombic crystal system.[2][3] The interplay of its functional groups leads to intermolecular hydrogen bonding (N—H⋯F, N—H⋯N, and C—H⋯F), which stabilizes its crystal structure.[2][3]

| Property | Value | Reference |

| CAS Number | 393-15-7 | [1] |

| Chemical Formula | C₈H₈F₃NO | [1] |

| Molecular Weight | 191.15 g/mol | [1] |

| Appearance | Pale pink powder/crystals | [1] |

| Melting Point | 58 °C – 60 °C | [1] |

| Synonyms | 3-(Trifluoromethyl)-p-anisidine, 4-Amino-2-(trifluoromethyl)anisole, 5-Amino-2-methoxybenzotrifluoride | [1] |

The Electronic Tug-of-War: Understanding Reactivity

The reactivity of the aromatic ring in this compound is governed by a delicate balance between the electronic effects of its three substituents: the amino (-NH₂), methoxy (-OCH₃), and trifluoromethyl (-CF₃) groups.

-

Amino Group (-NH₂): A powerful activating group that donates electron density to the ring through resonance (+M effect). It strongly directs incoming electrophiles to the ortho and para positions.[4]

-

Methoxy Group (-OCH₃): Also an activating, ortho, para-directing group due to its +M effect, though less potent than the amino group.

-

Trifluoromethyl Group (-CF₃): A very strong deactivating group that withdraws electron density from the ring purely through a negative inductive effect (-I effect) due to the high electronegativity of the fluorine atoms.

The combined influence of these groups makes the positions ortho to the strongly activating amino group (positions 2 and 6) the most electron-rich and therefore the most susceptible to electrophilic attack. The methoxy group at position 4 further enhances the nucleophilicity of the ring, while the trifluoromethyl group at position 3 significantly reduces the electron density at the adjacent carbons.

Caption: Dominant electronic effects influencing reactivity.

Synthesis of this compound

Two primary synthetic routes are commonly employed to produce this key intermediate. The choice of method often depends on the availability of starting materials and desired scale.

Method 1: Reduction of a Nitroarene Precursor

This is a classic and high-yielding approach involving the catalytic hydrogenation of 2-methoxy-5-nitrobenzotrifluoride. The nitro group is selectively reduced to the primary amine without affecting the other functional groups.

References

Methodological & Application

Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline from 4-amino-2-(trifluoromethyl)phenol

<

Abstract

This document provides a comprehensive guide for the synthesis of 4-Methoxy-3-(trifluoromethyl)aniline from 4-amino-2-(trifluoromethyl)phenol. It is intended for researchers, scientists, and professionals in drug development who utilize fluorinated anilines as key building blocks.[1][2] This guide delves into the chemical principles, provides a detailed and validated experimental protocol, and emphasizes critical safety considerations. The strategic inclusion of a trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of drug candidates, making this synthetic route highly relevant in modern medicinal chemistry.[3][4]

Introduction and Significance

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, including antitumor and antiviral agents.[1] Its utility stems from the unique electronic properties conferred by the trifluoromethyl and methoxy groups on the aniline scaffold. The synthesis detailed herein involves the O-methylation of 4-amino-2-(trifluoromethyl)phenol, a reaction that, while conceptually straightforward, requires careful control of conditions to ensure high yield and purity.

The trifluoromethyl group is a bioisostere for several functional groups and is known to improve metabolic stability and binding affinity of drug molecules. The methoxy group, on the other hand, can modulate the electronic character of the aniline nitrogen and provide a handle for further functionalization. This combination makes the target molecule a valuable precursor in the development of novel therapeutics.

Chemical Theory and Mechanism

The synthesis of this compound from 4-amino-2-(trifluoromethyl)phenol is achieved through a Williamson ether synthesis.[5][6][7] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide.

Mechanism:

-

Deprotonation: The phenolic hydroxyl group of 4-amino-2-(trifluoromethyl)phenol is acidic and is deprotonated by a strong base, such as sodium hydride (NaH), to form a sodium phenoxide intermediate. This step is critical as it generates the potent nucleophile required for the subsequent step.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent (e.g., iodomethane or dimethyl sulfate). This is a bimolecular nucleophilic substitution (SN2) reaction.[5][7]

-

Product Formation: The attack results in the formation of the desired ether linkage and the displacement of the leaving group (e.g., iodide or sulfate).

The choice of base and methylating agent is crucial for the success of the reaction. While sodium hydride is effective for deprotonation, it is also highly reactive and requires careful handling. Dimethyl sulfate is a potent methylating agent but is also highly toxic and carcinogenic.[8][9][10][11][12] Iodomethane is a common alternative.[13][14]

Experimental Protocol

This protocol is adapted from established literature procedures and has been optimized for safety and efficiency.[13][14]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-amino-2-(trifluoromethyl)phenol | ≥98% | Commercially Available | Store in a cool, dry place. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly flammable and reactive with water. Handle under inert atmosphere. |

| Dimethyl Sulfate ((CH₃)₂SO₄) | ≥99% | Commercially Available | Extremely Toxic and Carcinogenic. Handle with extreme caution in a certified fume hood.[8][9][10][11][12] |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available | Use a freshly opened bottle or dry over sodium/benzophenone. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | In-house preparation | |

| Brine (Saturated NaCl solution) | ACS Grade | In-house preparation | |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying organic extracts. |

| Diethyl Ether (Et₂O) | ACS Grade | Commercially Available | For extraction. |

| Hexanes | ACS Grade | Commercially Available | For recrystallization/purification. |

Equipment

-

Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

Addition funnel.

-

Ice-water bath.

-

Heating mantle with a temperature controller.

-

Rotary evaporator.

-

Standard laboratory glassware.

-

Personal Protective Equipment (PPE): Safety goggles, face shield, chemically resistant gloves (e.g., butyl rubber), and a lab coat.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

-

Preparation:

-

Under a nitrogen atmosphere, add 4-amino-2-(trifluoromethyl)phenol (1.0 eq) and anhydrous THF to a dry, three-neck round-bottom flask equipped with a magnetic stirrer.

-

Cool the resulting solution to 0 °C using an ice-water bath.

-

-

Deprotonation:

-

Slowly add a 60% dispersion of sodium hydride (1.1 eq) in mineral oil to the cooled solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation, resulting in the formation of the sodium phenoxide.

-

-

Methylation:

-

Slowly add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture via an addition funnel. Extreme Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen.[8][9][10][11][12] Handle only in a certified chemical fume hood with appropriate PPE.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Cautiously quench the reaction by the slow addition of water to destroy any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

Safety and Handling